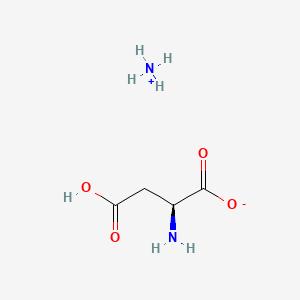
azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate is a compound with the molecular formula C4H11N2O4. It is a salt formed from L-aspartic acid and ammonium ions. L-Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. The ammonium salt form enhances its solubility and stability, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate can be synthesized through the reaction of L-aspartic acid with ammonium hydroxide. The reaction typically involves dissolving L-aspartic acid in water and then adding ammonium hydroxide to the solution. The mixture is stirred and heated to facilitate the formation of the ammonium salt. The reaction can be represented as follows:
L-Aspartic acid+NH4OH→L-Aspartic acid, ammonium salt (1:1)+H2O
Industrial Production Methods
Industrial production of L-aspartic acid, ammonium salt (1:1) often involves the use of enzymatic processes. One common method is the enzymatic conversion of fumaric acid to L-aspartic acid using L-aspartate ammonia-lyase (L-aspartase) in the presence of high concentrations of ammonia . This method is efficient and yields high-purity L-aspartic acid, which can then be reacted with ammonium hydroxide to form the ammonium salt.
Analyse Des Réactions Chimiques
Types of Reactions
azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form malic acid.
Substitution: The ammonium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with metal salts can lead to the formation of metal aspartates.
Major Products
Oxidation: Oxaloacetic acid
Reduction: Malic acid
Substitution: Metal aspartates (e.g., calcium aspartate, magnesium aspartate)
Applications De Recherche Scientifique
azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It plays a role in the study of amino acid metabolism and protein synthesis.
Mécanisme D'action
azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate exerts its effects through several mechanisms:
Protein Synthesis: L-Aspartic acid is incorporated into proteins during translation.
Neurotransmission: It acts as a neurotransmitter in the brain, facilitating the transmission of nerve impulses.
Metabolic Pathways: It is involved in the urea cycle, gluconeogenesis, and the malate-aspartate shuttle, which are essential for energy production and detoxification.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Glutamic acid, ammonium salt (1:1)
- L-Asparagine, ammonium salt (1:1)
- L-Glutamine, ammonium salt (1:1)
Uniqueness
azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate is unique due to its specific role in the urea cycle and its ability to act as a neurotransmitter. Unlike L-glutamic acid, which primarily functions as an excitatory neurotransmitter, L-aspartic acid has a broader range of metabolic functions. Additionally, its ammonium salt form enhances its solubility and stability, making it more versatile in various applications .
Propriétés
Formule moléculaire |
C4H10N2O4 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO4.H3N/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H3/t2-;/m0./s1 |
Clé InChI |
BFXUWDKAQDARCA-DKWTVANSSA-N |
SMILES isomérique |
C([C@@H](C(=O)[O-])N)C(=O)O.[NH4+] |
SMILES canonique |
C(C(C(=O)[O-])N)C(=O)O.[NH4+] |
Numéros CAS associés |
130296-88-7 159659-81-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















